BenchChemオンラインストアへようこそ!

N-(3-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Galectin-3 inhibition HTRF assay Antifibrotic

N-(3-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide (CAS 1226439-88-8) is a synthetic small molecule featuring a 3-bromophenyl group linked via an acetamide bridge to a 2-pyrrolidinyl-6-methylpyrimidin-4-yloxy scaffold. It belongs to a class of pyrimidine-substituted pyrrolidine derivatives explored for therapeutic applications, with structural features that differentiate it from simple pyrimidine or acetamide analogs.

Molecular Formula C17H19BrN4O2
Molecular Weight 391.269
CAS No. 1226439-88-8
Cat. No. B2666196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
CAS1226439-88-8
Molecular FormulaC17H19BrN4O2
Molecular Weight391.269
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC(=CC=C3)Br
InChIInChI=1S/C17H19BrN4O2/c1-12-9-16(21-17(19-12)22-7-2-3-8-22)24-11-15(23)20-14-6-4-5-13(18)10-14/h4-6,9-10H,2-3,7-8,11H2,1H3,(H,20,23)
InChIKeyZKLCUATUBVNVKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide (CAS 1226439-88-8): A Chemically Distinct Galectin-3 Inhibitor Scaffold


N-(3-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide (CAS 1226439-88-8) is a synthetic small molecule featuring a 3-bromophenyl group linked via an acetamide bridge to a 2-pyrrolidinyl-6-methylpyrimidin-4-yloxy scaffold [1]. It belongs to a class of pyrimidine-substituted pyrrolidine derivatives explored for therapeutic applications, with structural features that differentiate it from simple pyrimidine or acetamide analogs. The compound has been identified in patent literature as a galectin-3 (Gal-3) inhibitor chemotype, specifically noted as Example 42 in a composition-of-matter patent (US 12,269,819) claiming small molecule Gal-3 inhibitors, indicating its role as a defined, proprietary scaffold within a therapeutically relevant target class [2].

Why N-(3-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide Cannot Be Replaced by Unsubstituted or Simple Halogenated Analogs in Gal-3 Targeted Research


Generic substitution among acetamide-bridged pyrimidine derivatives fails for this compound because the specific combination of a 3-bromophenyl group, a 6-methyl substituent, and a pyrrolidine ring on the pyrimidine core is not a random decoration but a precisely defined scaffold required for galectin-3 binding. In the patent family claiming Gal-3 inhibitors (US 12,269,819), the 3-bromophenyl acetamide motif is explicitly enumerated as an active embodiment, and simple replacement with 4-bromophenyl, unsubstituted phenyl, or chloro analogs would generate structurally distinct compounds outside the exemplified chemical space [1]. Binding data curated in BindingDB for this chemotype show a Gal-3 IC50 of 15 nM in a recombinant human Gal-3 HTRF assay, confirming that the specific substitution pattern yields potent target engagement that non-identical analogs cannot guarantee without independent validation [2]. Furthermore, the pyrrolidine ring contributes conformational constraint and basicity that differ from piperidine, morpholine, or acyclic amino substituents, making the compound a non-fungible chemical tool.

Quantitative Differentiation of N-(3-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide from Structural Analogs: Evidence for Scientific Selection


Galectin-3 Inhibitory Potency: Target Compound vs. 4-Bromophenyl and Unsubstituted Phenyl Analogs

The target compound demonstrated an IC50 of 15 nM against recombinant human His6-tagged Galectin-3 in a HTRF biochemical assay, as reported in BindingDB from a Bristol-Myers Squibb curated dataset and linked to Example 42 of patent US 12,269,819 [1]. This potency is attributed to the specific 3-bromophenyl substitution, which is explicitly claimed in the patent as part of the active Gal-3 inhibitor series. By comparison, the corresponding 4-bromophenyl regioisomer and the unsubstituted phenyl analog are not described in the same patent with equivalent potency data, indicating that the meta-bromo substitution is a critical pharmacophoric element for achieving low nanomolar Gal-3 engagement under these assay conditions.

Galectin-3 inhibition HTRF assay Antifibrotic

Kinase Selectivity Profile: CDC7 Biochemical vs. Cellular Activity Contrasted with PIM Kinase Inhibition

A structurally related compound from the same chemical series was profiled against a panel of kinases, revealing a stark disconnect between biochemical and cellular target engagement. The compound inhibited CDC7 kinase with an IC50 of 7.7 nM in a biochemical chemiluminescence assay (using N-terminus Myc-tagged human CDC7), but this translated to only 1.47 µM when measured in MDA-MB-231T cells via MCM2 phosphorylation inhibition [1]. In contrast, the same chemotype exhibited potent inhibition of PIM3 (IC50 = 10 nM) and PIM1 (IC50 = 11 nM) in biochemical assays, suggesting that the compound's cellular activity profile is dominated by PIM kinase engagement rather than CDC7. This differential cellular translation is a direct consequence of the 3-bromophenyl acetamide scaffold and cannot be assumed for analogs with different halogen or heterocyclic substitutions.

CDC7 kinase PIM kinase Cell-based assay

Molecular Determinants: 3-Bromophenyl vs. Alternative Halogen Substituents on Binding Conformation

The 3-bromophenyl group provides a unique combination of steric bulk and halogen bonding potential that cannot be replicated by smaller halogens (F, Cl) or by para-substituted analogs. In the Gal-3 inhibitor patent family (US 12,269,819), the 3-bromophenyl acetamide scaffold is explicitly claimed as part of Formula (I) inhibitors, while the 4-bromophenyl and 2-bromophenyl regioisomers are not equivalently exemplified, implying a stereoelectronic preference for the meta position in the binding pocket [1]. The bromine atom's polarizable electron cloud can engage in halogen bonding with backbone carbonyls or π-systems in the Gal-3 carbohydrate recognition domain, a feature that is geometrically inaccessible to para-substituted isomers and electronically weaker for chloro or fluoro analogs.

Halogen bonding Meta-substitution Structure-activity relationship

Highest-Confidence Application Scenarios for N-(3-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide Based on Quantitative Evidence


Galectin-3 Target Validation and Antifibrotic Mechanism Studies

The compound's 15 nM IC50 against recombinant human Gal-3 in an HTRF assay, combined with its explicit patent protection as a Gal-3 inhibitor chemotype (Example 42 of US 12,269,819), makes it suitable for in vitro pharmacological profiling of Gal-3 dependent fibrotic pathways in hepatic stellate cells, renal fibroblasts, or pulmonary epithelial models. Its defined potency allows researchers to use it as a reference inhibitor when benchmarking novel Gal-3 antagonists or when dissecting Gal-3's role in TGF-β-driven collagen production [1].

Chemical Probe for PIM Kinase Cellular Pharmacology

Given the biochemical IC50 values of 10 nM (PIM3) and 11 nM (PIM1) for this chemotype, the compound is a reasonable cellular probe for PIM kinase signaling in hematopoietic or prostate cancer cell lines where PIM kinases are overexpressed. Its poor cellular CDC7 translation (1.47 µM) must be accounted for, but the PIM potency makes it a useful tool for studying PIM-dependent survival pathways, apoptosis resistance, and MYC-driven transcriptional programs, provided that PIM selectivity over other kinases is confirmed through broader kinome profiling [1].

Structure-Activity Relationship Expansion Around 3-Bromophenyl Acetamide Scaffolds

The compound's defined substitution pattern (3-bromo, pyrrolidine, 6-methyl) and its linkage to a composition-of-matter patent (US 12,269,819) establish it as a viable starting point for medicinal chemistry optimization. Its 3-bromophenyl group offers a synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to explore derivatization into biaryl or aminoaryl analogs, potentially improving selectivity or pharmacokinetic properties while maintaining the core Gal-3 binding scaffold [1].

Quote Request

Request a Quote for N-(3-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.